molecular formula C25H28N2O4 B11032729 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11032729
M. Wt: 420.5 g/mol
InChI Key: UFWUIVGSXHSUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyran ring, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps. One common method starts with the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate to form disubstituted hydrazides . These hydrazides are then cyclized to form symmetrical and unsymmetrical oxadiazoles . The final step involves the reaction of these oxadiazoles with various reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, triethyl orthoformate, and carbon disulfide . Reaction conditions typically involve the use of solvents such as ethanol and pyridine, and may require specific temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triethyl orthoformate can produce monosubstituted oxadiazoles, while the reaction with carbon disulfide can produce sulfanyl-oxadiazole derivatives .

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C25H28N2O4/c1-29-21-9-7-20(8-10-21)25(13-15-30-16-14-25)18-27-23(28)11-12-24-26-17-22(31-24)19-5-3-2-4-6-19/h2-10,17H,11-16,18H2,1H3,(H,27,28)

InChI Key

UFWUIVGSXHSUDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.